2-Hydroxytetrahydropyran
Overview
Description
2-Hydroxytetrahydropyran is an organic compound with the molecular formula C5H10O2 It is a six-membered ring structure containing an oxygen atom and a hydroxyl group
Mechanism of Action
Target of Action
The primary target of 2-Hydroxytetrahydropyran (2-HTHP) is the reductive amination process . This compound is used as a substrate in the reductive amination of bio-furfural .
Mode of Action
2-HTHP interacts with its targets through a ring-opening tautomerization . This process involves the conversion of 2-HTHP into 5-hydroxypentanal (5-HP), which subsequently undergoes reductive amination .
Biochemical Pathways
The key biochemical pathway involving 2-HTHP is the dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions . This pathway allows for the synthesis of 1,5-pentanediol (1,5-PD) from furfural .
Pharmacokinetics
Its transformation into 5-hp via ring-opening tautomerization suggests that its bioavailability may depend on the efficiency of this process .
Result of Action
The result of 2-HTHP’s action is the production of 5-Amino-1-pentanol (5-AP) . This is achieved through the reductive amination of 5-HP, which is produced from 2-HTHP via ring-opening tautomerization .
Action Environment
The action of 2-HTHP is influenced by environmental factors such as temperature and pressure . For instance, the reductive amination of 2-HTHP to 5-AP was carried out under mild conditions of 60 °C and 2 MPa H2 .
Biochemical Analysis
Biochemical Properties
2-Hydroxytetrahydropyran plays a significant role in biochemical reactions, particularly in the synthesis of 1,5-pentanediol from furfural. This process involves dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions . The compound interacts with enzymes such as bimetallic hydrogenolysis catalysts, which facilitate the conversion of this compound to 5-hydroxyvaleraldehyde and subsequently to 1,5-pentanediol . These interactions are crucial for the efficient production of high-value chemicals from biomass.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role as an intermediate in biochemical reactions suggests that it may influence cell function by participating in metabolic pathways. For example, the conversion of this compound to 1,5-pentanediol involves several enzymatic steps that could impact cellular metabolism and energy production
Molecular Mechanism
At the molecular level, this compound exerts its effects through ring-opening tautomerization and subsequent hydrogenation reactions. The compound undergoes ring-opening to form 5-hydroxyvaleraldehyde, which is then hydrogenated to produce 1,5-pentanediol . This process is facilitated by bimetallic hydrogenolysis catalysts, which enhance the reactivity of this compound and enable efficient conversion to the desired product . These molecular interactions are essential for the compound’s role in biochemical synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is hygroscopic and should be stored under inert atmosphere to prevent degradation . Studies have shown that this compound can be converted to 5-hydroxyvaleraldehyde and 1,5-pentanediol with high efficiency over extended periods, indicating good stability under appropriate conditions
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. It is important to consider potential threshold effects and toxicities at high doses. Studies on similar compounds suggest that dosage-dependent effects on metabolic pathways and cellular function could be observed
Metabolic Pathways
This compound is involved in metabolic pathways that convert biomass-derived compounds to high-value chemicals. The compound undergoes ring-opening tautomerization to form 5-hydroxyvaleraldehyde, which is then hydrogenated to produce 1,5-pentanediol . This process involves enzymes such as bimetallic hydrogenolysis catalysts, which facilitate the conversion and enhance the reactivity of this compound . These metabolic pathways are crucial for the efficient production of renewable chemicals from biomass.
Transport and Distribution
Its role as an intermediate in biochemical reactions suggests that it may be transported and distributed through specific pathways involving transporters or binding proteins
Subcellular Localization
Its involvement in metabolic pathways suggests that it may be localized to specific cellular compartments where these reactions occur
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxytetrahydropyran can be synthesized through several methods. One common approach involves the ring-opening tautomerization of furfural, followed by hydrogenation. This process yields 1,5-pentanediol, with this compound as a key intermediate . Another method involves the reductive amination of biomass-derived dihydropyran over hydroxylapatite nanorod supported nickel catalysts, which efficiently produces 5-amino-1-pentanol .
Industrial Production Methods
Industrial production of this compound typically involves the use of biomass-derived feedstocks. The process includes dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions. This method is economically viable and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxytetrahydropyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxypentanal.
Reduction: It can be reduced to produce 1,5-pentanediol.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as nickel, palladium, or platinum.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxypentanal
Reduction: 1,5-Pentanediol
Substitution: Various substituted tetrahydropyran derivatives
Scientific Research Applications
2-Hydroxytetrahydropyran has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including diols and amines
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of polyurethanes, coatings, adhesives, and plasticizers.
Comparison with Similar Compounds
2-Hydroxytetrahydropyran can be compared with other similar compounds, such as:
Tetrahydrofuran: A five-membered ring ether with similar reactivity but different ring size.
Tetrahydropyran: A six-membered ring ether without the hydroxyl group.
2-Hydroxytetrahydrofuran: A five-membered ring structure with a hydroxyl group.
The uniqueness of this compound lies in its six-membered ring structure with both an oxygen atom and a hydroxyl group, which imparts distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
oxan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-5-3-1-2-4-7-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELWCAITJAEQNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972014 | |
Record name | Oxan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-54-2, 56573-79-6 | |
Record name | 2-Hydroxytetrahydropyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxytetrahydropyran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244915 | |
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Record name | Oxan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tetrahydro-2H-pyran-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Hydroxytetrahydropyran | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2QS543EC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-hydroxytetrahydropyran?
A1: this compound has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers have used various spectroscopic techniques to characterize 2-HTHP, including 1H NMR and 13C NMR spectroscopy. [, ] Additionally, broadband rotational spectroscopy has been employed to study its conformational properties. []
Q3: How does this compound contribute to the synthesis of 1,5-pentanediol?
A3: 2-HTHP serves as a crucial intermediate in the production of 1,5-pentanediol (1,5-PD) from furfural. It exhibits significantly higher reactivity (80 times) than tetrahydrofurfuryl alcohol (THFA) in hydrogenolysis reactions over bimetallic catalysts. This enhanced reactivity stems from its ability to undergo ring-opening tautomerization to 5-hydroxyvaleraldehyde, which is subsequently hydrogenated to 1,5-PD. []
Q4: What role does this compound play in the synthesis of 5-amino-1-pentanol?
A4: 2-HTHP serves as a starting material for the synthesis of 5-amino-1-pentanol (5-AP) through reductive amination. Various catalysts, including nano-Ni–Al2O3 and hydrotalcite-based Ni–Mg3AlOx, have demonstrated high efficiency in converting 2-HTHP to 5-AP. [, ]
Q5: Can this compound be used as a protecting group in organic synthesis?
A5: Yes, 2-HTHP can act as a protecting group for alcohols and thiols. Allyl tetrahydropyranyl ether (ATHPE) can be used to introduce the 2-tetrahydropyranyl (THP) group, which can be subsequently removed under mild conditions using N-halosuccinimides (NXS) and iodine. []
Q6: How does this compound participate in the synthesis of tetrahydropyran (THP)?
A6: 2-HTHP acts as an intermediate in the synthesis of THP from tetrahydrofurfuryl alcohol (THFA) over Cu–ZnO/Al2O3 catalysts. THFA rearranges to 2-HTHP, which then dehydrates to 3,4-2H-dihydropyran (DHP) over acidic sites. Finally, DHP undergoes hydrogenation to form THP. []
Q7: Have computational methods been used to study this compound?
A7: Yes, ab initio and DFT calculations have been employed to investigate the conformational pathways and energetics of 2-HTHP. These studies revealed deviations from the typical pseudorotation/inversion scheme observed in other six-membered rings. []
Q8: What insights have computational studies provided into the anomeric effect in this compound?
A8: High-level CCSD(T) computations with extensive basis sets have been used to determine the intrinsic conformational preferences of 2-HTHP. These studies have provided valuable information about the anomeric effect, specifically highlighting the relative stability of the axial and equatorial conformations. []
Q9: How does this compound react with chloral?
A9: When heated with substituted allyl alcohols in acetonitrile in the presence of copper(I) chloride, chloral reacts with 2-HTHP to form substituted 3,3,5-trichlorotetrahydropyrans as diastereomeric mixtures. [, ]
Q10: Can this compound be used in multicomponent reactions?
A10: Yes, 2-HTHP, derived from asymmetric organocatalysis, can participate in Ugi multicomponent reactions. This strategy enables the synthesis of novel cyclic depsipeptide mimics by reacting chiral 2-HTHP with α-amino acids and isocyanides, ultimately yielding nine-membered-ring lactones. []
Q11: What are the applications of 2-isothiocyanatotetrahydropyran, a derivative of this compound?
A11: 2-Isothiocyanatotetrahydropyran, synthesized from 2-HTHP, reacts with amines to afford thioureas and with alkoxides to yield thiocarbamates. Interestingly, reactions with substituted anilines selectively produce monosubstituted arylthioureas. Furthermore, treatment with mesitylnitrile oxide converts the thioureas and thiocarbamates into the corresponding ureas and carbamates, respectively. []
Q12: What happens to dihydropyran (DHP) in the presence of water, and how does this relate to this compound?
A12: DHP undergoes autocatalytic hydration to 2-HTHP due to the in situ formation of carboxylic acids. This process occurs in both batch and continuous flow reactors. The carboxylic acids, possibly 5-hydroxyvaleric acid, increase the solution acidity, further accelerating DHP hydration. While high yields of 2-HTHP and C10 dimers are observed at temperatures below 100°C, byproducts such as acidic solid coke and other C10 dimers are formed at higher temperatures (≥140 °C). []
Q13: What happens when the Wittig reaction is performed on this compound?
A13: The Wittig reaction of 2-HTHP provides a route to (Z)-5-alkenols with high stereoselectivity. This approach has been successfully employed in the synthesis of (Z)-4-hexenol from 2-hydroxytetrahydrofuran and the stereoselective preparation of the sex pheromone (Z)-heneicos-6-en-11-one. [, ]
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